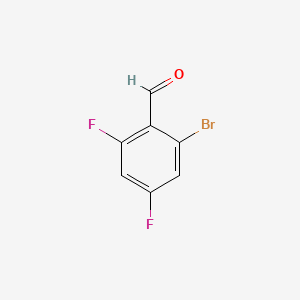

2-Bromo-4,6-difluorobenzaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4,6-difluorobenzaldehyde, also known as 2-Bromo-4,6-difluorobenzaldehyde, is a useful research compound. Its molecular formula is C7H3BrF2O and its molecular weight is 221.001. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-4,6-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediario en Síntesis Orgánica

“2-Bromo-4,6-difluorobenzaldehído” puede servir como un intermediario importante en la síntesis orgánica . Puede utilizarse para producir una variedad de otros compuestos, dependiendo de las reacciones específicas involucradas.

Síntesis de Compuestos Fluorados

Dados sus átomos de flúor, este compuesto podría utilizarse en la síntesis de compuestos fluorados . Los compuestos fluorados tienen una amplia gama de aplicaciones, incluyendo en farmacéuticos, agroquímicos y ciencia de materiales.

Síntesis de Monoaldehídos Aromáticos

Puede utilizarse en la preparación de monoaldehídos aromáticos 2-funcionalizados . Estos compuestos tienen diversas aplicaciones en química orgánica.

Investigación Farmacéutica

Como intermediario importante, puede utilizarse en investigación farmacéutica . Muchos compuestos farmacéuticos son moléculas orgánicas complejas, y “this compound” podría utilizarse potencialmente en la síntesis de tales compuestos.

Síntesis de Derivados de Dihidro-2-tiouracilo

Compuestos relacionados, como “2,6-Difluorobenzaldehído”, se han utilizado en la síntesis de 5-Ciano-6-(2,6-difluorofenil)-5,6-dihidro-2-tiouracilo . Es posible que “this compound” pueda utilizarse en reacciones similares.

Investigación Biológica

“this compound” es un reactivo bioquímico que puede utilizarse como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida .

Mecanismo De Acción

Target of Action

It is known that this compound is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .

Mode of Action

It is known that the compound can be used in the synthesis of drug molecules . The presence of two fluorine atoms in its structure, which are strong electron-withdrawing groups, can lower the pKa value of the corresponding drug, making it more acidic .

Biochemical Pathways

It has been used in the synthesis of antiviral polymerase inhibitors quinazolinone derivatives, which can be used to treat hepatitis c virus infection .

Result of Action

It is known that the compound can be used in the synthesis of drug molecules, suggesting that it may have therapeutic effects .

Action Environment

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Bromo-4,6-difluorobenzaldehyde are not well-studied. Benzaldehydes are known to participate in various biochemical reactions. They can act as electrophiles, reacting with nucleophiles present in enzymes, proteins, and other biomolecules

Cellular Effects

Benzaldehydes can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

2-Bromo-4,6-difluorobenzaldehyde (CAS No. 476620-54-9) is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological implications, mechanisms of action, and relevant case studies.

2-Bromo-4,6-difluorobenzaldehyde is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrF₂O |

| Molecular Weight | 221.00 g/mol |

| Boiling Point | Not specified |

| Log P (octanol-water) | 2.79 |

| H-bond Acceptors | 3 |

| H-bond Donors | 0 |

This compound is known for its high gastrointestinal absorption and ability to penetrate the blood-brain barrier, making it a candidate for neurological studies .

Anticancer Properties

Recent studies have indicated that compounds similar to 2-bromo-4,6-difluorobenzaldehyde exhibit significant anticancer activity. For instance, derivatives of fluorinated benzaldehydes have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. This effect may be attributed to their ability to bind to tubulin and disrupt microtubule dynamics .

In vitro analyses demonstrated that certain derivatives could inhibit cancer cell lines at low micromolar concentrations, suggesting a potential mechanism for therapeutic applications in oncology .

The mechanisms through which 2-bromo-4,6-difluorobenzaldehyde exerts its biological effects involve several pathways:

- Microtubule Stabilization : By interacting with tubulin, this compound may stabilize microtubules and prevent their disassembly, which is critical in cancer cell division.

- Enzyme Inhibition : The potential inhibition of enzymes such as BACE suggests a role in modulating neurodegenerative processes.

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and apoptosis, contributing to its anti-cancer and neuroprotective effects .

Case Studies

- Inhibition of BACE Activity : A study examined the effects of various benzaldehyde derivatives on BACE activity in SH-SY5Y neuronal cells. The results indicated a dose-dependent reduction in amyloid-beta levels upon treatment with these compounds, highlighting the potential for therapeutic applications in Alzheimer's disease management .

- Anticancer Activity Against Tumor Cell Lines : Another research effort focused on evaluating the cytotoxic effects of fluorinated benzaldehydes on different cancer cell lines. The findings revealed significant growth inhibition at nanomolar concentrations, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Propiedades

IUPAC Name |

2-bromo-4,6-difluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUARHFHPKLBXDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856528 |

Source

|

| Record name | 2-Bromo-4,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154650-59-6 |

Source

|

| Record name | 2-Bromo-4,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.